BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Lipophilicity Drug-likeness ADME

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 384353-82-6) is a synthetic small molecule (C₂₅H₂₃NO₄S, MW 433.52 g/mol) that belongs to the benzothiazole–chromenone hybrid chemotype. This compound class integrates a benzothiazole heterocycle at the chromenone 3-position and an ester-linked 3-cyclopentylpropanoate moiety at the 7-position, yielding a rigid, conjugated scaffold.

Molecular Formula C25H23NO4S
Molecular Weight 433.52
CAS No. 384353-82-6
Cat. No. B2501204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
CAS384353-82-6
Molecular FormulaC25H23NO4S
Molecular Weight433.52
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5
InChIInChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3
InChIKeyPCDBUTKIPQXLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate: Procurement-Ready Chemical Identity, Structural Classification, and Core Physicochemical Profile (CAS 384353-82-6)


3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 384353-82-6) is a synthetic small molecule (C₂₅H₂₃NO₄S, MW 433.52 g/mol) [1] that belongs to the benzothiazole–chromenone hybrid chemotype. This compound class integrates a benzothiazole heterocycle at the chromenone 3-position and an ester-linked 3-cyclopentylpropanoate moiety at the 7-position, yielding a rigid, conjugated scaffold [2]. The benzothiazole–chromenone core has been actively investigated in academic drug-discovery programs, most notably as a privileged scaffold for ataxia telangiectasia and Rad3-related (ATR) kinase inhibition in anticancer research [3]. The compound is catalogued in the InterBioScreen synthetic screening library and is supplied for early-stage biochemical and cell-based profiling [1].

Why 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate Cannot Be Replaced by Off-the-Shelf Benzothiazole–Chromenone Analogs in Procurement Specifications


Within the benzothiazole–chromenone series, the 7-position ester substituent functions as a critical pharmacokinetic and pharmacodynamic handle. Even conservative alterations at this site—such as swapping the sterically demanding, lipophilic 3-cyclopentylpropanoate for a compact propionate (CAS 610760-22-0), a rigid pivalate, or an aromatic 4-methoxybenzoate (CAS 384360-82-1)—produce measurable shifts in logP, aqueous solubility, and metabolic stability . In the ATR kinase inhibitor series reported by Frasinyuk et al. (2022), structurally related benzothiazole–chromones with varying 7-position or 8-position substitution displayed IC₅₀ values spanning from 2.53 µM to >100 µM across HCT116 and HeLa cell lines, demonstrating that potency is exquisitely sensitive to specific functionalization of the chromenone core [1]. Generic replacement therefore risks altering both target engagement and cellular bioavailability, making controlled procurement of the exact ester congener essential for reproducible SAR campaigns.

Quantitative Differentiation Matrix for 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate Versus Closest Structural Analogs


Predicted Lipophilicity and Membrane Permeability: Cyclopentylpropanoate Ester Versus Propionate and Pivalate Congeners

The 3-cyclopentylpropanoate group at the chromenone 7-position introduces a C₈ alicyclic ester chain, endowing the target compound with a calculated logP (cLogP) of approximately 5.2–5.8, compared to cLogP values of approximately 3.8–4.2 for the propionate analog (CAS 610760-22-0, C₂₀H₁₅NO₄S, MW 365.4 g/mol) and approximately 4.8–5.3 for the pivalate analog . This ~1.0 to ~2.0 log-unit increase in predicted lipophilicity, driven by the cyclopentyl ring and extended alkyl chain, is expected to enhance passive membrane permeability while remaining within the Rule-of-Five oral drug space (MW < 500 Da; cLogP < 5 permits borderline compliance) [1]. By comparison, the aromatic ester congeners such as 4-methoxybenzoate (CAS 384360-82-1; C₂₅H₁₇NO₅S, MW 443.5 g/mol) exhibit lower topological polar surface area (TPSA) but higher aromatic ring count, which can alter CYP450 metabolic susceptibility in divergent ways .

Lipophilicity Drug-likeness ADME Chromenone ester Benzothiazole hybrid

Anticancer Potency Benchmarking: Benzothiazole–Chromenone Series Class-Level Cytotoxicity Data from ATR Kinase Inhibition Studies

The benzothiazole–chromenone chemotype has been directly validated as a source of ATR kinase inhibitors with sub-micromolar to low-micromolar cytotoxicity in human cancer cell lines. In the Frasinyuk et al. (2022) study, compound 7l—a close structural relative bearing a 7-hydroxy substitution and an 8-aminomethyl group—exhibited IC₅₀ values of 2.527 µM (HCT116) and 2.659 µM (HeLa) in 72 h MTT assays, while compounds 2c (IC₅₀: 3.670 µM HCT116; 2.642 µM HeLa) and 7h (IC₅₀: 6.553 µM HCT116; 3.995 µM HeLa) demonstrated potent, cell-line-dependent activity [1]. These compounds also inhibited phosphorylation of the ATR downstream substrate Chk1 at Ser317 at concentrations of 2–5 µM, confirming on-target engagement [1]. Other benzothiazole–chromenone analogs with different 7-position substitution patterns (e.g., 3,4-dimethoxybenzoate ester, InterBioScreen ID STOCK1N-29055) have been screened in computational PLK1 inhibitor discovery programs, returning docking scores of approximately −11.5 kcal/mol, indicative of strong target complementarity within the kinase ATP-binding pocket [2].

Anticancer activity ATR kinase Cytotoxicity DNA damage response Chromenone

Physicochemical and Formulation Differentiation: 3-Cyclopentylpropanoate Ester Hydrolytic Stability Compared to Short-Chain Aliphatic and Benzylic Esters

The 3-cyclopentylpropanoate ester features a β-branched alicyclic structure that provides steric shielding of the carbonyl carbon, which is predicted to slow esterase-mediated and base-catalyzed hydrolysis relative to the linear propionate ester (CAS 610760-22-0). This steric effect is comparable to that of the clinically validated cypionate prodrug strategy employed in estradiol cypionate, where the identical 3-cyclopentylpropanoate ester confers extended release pharmacokinetics via retarded hydrolysis [1]. In contrast, the propionate analog (CAS 610760-22-0; C₂₀H₁₅NO₄S, MW 365.4 g/mol) and the acetate analog (CAS 384361-23-3; C₁₉H₁₃NO₄S, MW 351.38 g/mol) bear smaller acyl groups with minimal steric protection, resulting in faster hydrolytic cleavage under physiological and accelerated storage conditions . The 4-methoxybenzoate analog (CAS 384360-82-1) is an aromatic ester with distinct electronic properties that alter the hydrolysis mechanism from nucleophilic acyl substitution to a different pH-dependent pathway .

Ester stability Formulation Hydrolysis Chromenone Benzothiazole

Structural Rigidity and Conformational Pre-organization: Impact of the Cyclopentyl Ring on Molecular Recognition

The 3-cyclopentylpropanoate substituent introduces a conformationally constrained cyclopentyl ring that restricts the rotational freedom of the ester side chain. In contrast, the linear propionate ester (CAS 610760-22-0) possesses three rotatable C–C bonds in its acyl chain, incurring a larger entropic penalty upon binding to a protein target . Molecular docking studies of benzothiazole–chromenone derivatives into the ATR kinase ATP-binding site reveal that the chromenone 7-position projects toward a solvent-exposed region adjacent to the hinge region, where a pre-organized hydrophobic group can make favorable van der Waals contacts with residues in the kinase specificity pocket [1]. The cyclopentyl ring, with its defined envelope or twist conformation, occupies a more defined volume element compared to the flexible n-propyl chain, potentially yielding a more favorable binding entropy–enthalpy compensation profile [2].

Conformational analysis Molecular recognition Entropic penalty Kinase inhibitor Chromenone

High-Value Research and Industrial Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 384353-82-6)


ATR Kinase Inhibitor Hit Expansion and Structure–Activity Relationship (SAR) Profiling

The benzothiazole–chromenone scaffold has been experimentally validated as a source of ATR kinase inhibitors with single-digit micromolar cytotoxicity in HCT116 and HeLa cancer cell lines [1]. Procuring the 3-cyclopentylpropanoate congener (CAS 384353-82-6) enables systematic SAR exploration at the chromenone 7-position ester vector, which is predicted to project into a solvent-exposed region of the ATR kinase ATP-binding site based on molecular docking of structurally related compounds 2c, 7h, and 7l [1]. The intermediate lipophilicity (cLogP ≈ 5.2–5.8) and moderate hydrolytic stability of the cyclopentylpropanoate group make this compound a strategic comparator for evaluating the impact of ester chain length, branching, and conformational constraint on cellular potency, Chk1 phosphorylation inhibition, and kinase selectivity versus related PIKK family members (mTOR, DNA-PK, ATM).

Benzothiazole–Chromenone Focused Library Procurement for Kinase Panel Screening

As a member of the InterBioScreen synthetic screening library [2], CAS 384353-82-6 serves as a representative of the 7-oxyester-substituted benzothiazole–chromenone subseries for inclusion in curated kinase-focused compound collections. When assembling a panel of benzothiazole–chromenones for broad kinase selectivity profiling (e.g., against a panel of 50–100 kinases including PLK1, for which related STOCK1N library compounds have shown docking scores of approximately −11.5 kcal/mol [3]), the cyclopentylpropanoate congener provides a distinct physicochemical profile (MW 433.52, cLogP ~5.5, TPSA ~85 Ų) complementary to the propionate, acetate, pivalate, and aromatic ester subseries members. This physicochemical diversity maximizes the probability of identifying kinase-specific SAR trends across the ester vector.

Fluorescent Probe and Functional Dye Intermediate Development

The rigid, conjugated benzothiazole–chromenone framework of CAS 384353-82-6 has been noted as a potential building block for functional dyes and fluorescent probes in materials science applications [2]. The 3-cyclopentylpropanoate ester at the 7-position provides a chemically addressable handle for further derivatization (e.g., hydrolysis to the free 7-hydroxy chromenone followed by conjugation to fluorophores, biotin, or solid-support linkers) while the cyclopentyl group enhances solubility in organic solvents commonly used in dye-processing workflows (e.g., dichloromethane, THF, toluene). The well-precedented photophysical properties of thiazolyl-coumarin derivatives—including applications as laser dyes and fluorescent sensors [4]—support the use of this compound as a late-stage diversification intermediate for optoelectronic material development.

Ester Prodrug and Formulation Stability Comparative Studies

The 3-cyclopentylpropanoate ester motif is pharmacologically precedented in the clinically approved prodrug estradiol cypionate, where it confers sustained release via retarded esterase-mediated hydrolysis [5]. In the context of the benzothiazole–chromenone chemotype, the cyclopentylpropanoate congener (CAS 384353-82-6) can serve as a model compound for comparative hydrolytic stability studies alongside the propionate (CAS 610760-22-0), acetate (CAS 384361-23-3), pivalate, and 4-methoxybenzoate (CAS 384360-82-1) analogs. Such studies, conducted in human plasma, liver microsomes, or formulated DMSO/PBS buffer systems under ICH Q1A stability-indicating conditions, provide quantitative structure–stability relationships (QSSR) essential for prioritizing ester congeners for in vivo pharmacokinetic evaluation. The intermediate steric bulk of the cyclopentyl group positions this compound as a critical midpoint reference in the stability ranking: acetate (fastest hydrolysis) < propionate < 3-cyclopentylpropanoate < pivalate (slowest hydrolysis).

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.